molecular formula C9H8N2O2 B1453260 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 27152-09-6

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No. B1453260
CAS RN: 27152-09-6
M. Wt: 176.17 g/mol
InChI Key: ANUXNMLPHPOUMD-UHFFFAOYSA-N
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Description

2-Oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile (OPPC) is a heterocyclic compound with a complex ring structure that has been studied for its potential applications in various scientific research fields. OPPC has been found to possess interesting properties and has been used as a starting material in the synthesis of various compounds. Furthermore, it has been studied for its mechanism of action and biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, closely related to the chemical structure of interest, is crucial in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. Recent studies highlight the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, showcasing a broad range of applicability in drug development. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, offer innovative pathways for developing lead molecules, emphasizing the role of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile derivatives in therapeutic agent synthesis (Parmar, Vala, & Patel, 2023).

Heterocyclic Chemistry in Drug Discovery

Heterocyclic compounds, including pyridine derivatives, play a pivotal role in drug discovery due to their diverse biological activities. Research into compounds such as 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile contributes significantly to understanding the structure, synthesis, and pharmacological properties of heterocyclic molecules, facilitating the development of new therapeutic agents with optimized efficacy (Bhattacharya et al., 2022).

Role in Metal Complexes and Catalysis

Pyridine-based ligands, including those related to our compound of interest, are essential in forming metal complexes with diverse applications in catalysis and material science. The versatility of these compounds in binding to metal ions enables the design of novel catalytic systems, highlighting their potential in sustainable chemistry and environmental applications (Olguín & Brooker, 2011).

Environmental and Analytical Chemistry Applications

The structure of 2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile and its derivatives makes them potential candidates for environmental monitoring and pollutant degradation studies. Research into the photocatalytic degradation of pollutants, for instance, benefits from understanding the chemical properties and reactivity of such heterocyclic compounds, contributing to advancements in water purification technologies and environmental remediation strategies (Pichat, 1997).

properties

IUPAC Name

2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-4-6-3-7-5-13-2-1-8(7)11-9(6)12/h3H,1-2,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUXNMLPHPOUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Synthesis routes and methods

Procedure details

Then, an aqueous piperidine—acetic acid solution prepared by dissolving acetic acid (1.5 mL) in water (3.5 mL) and adding piperidine (2.6 ml) thereto, and 2-cyanoacetamide (4.62 g, 54.9 mmol) were added to the above-mentioned aqueous solution A, and the mixture was stirred with heating under reflux for 4 hr. To the mixture was added acetic acid (3.6 mL) and, after cooling 0° C., the precipitated solid was collected by filtration to give 2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile (1.72 g, 20%) as a white solid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.5 mL
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reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
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4.62 g
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four
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3.6 mL
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reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
Reactant of Route 6
2-oxo-1H,2H,5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

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